(+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for the parent amine base is 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline , which specifies the substitution pattern and saturation state of the isoquinoline core. The prefix octahydro- denotes full saturation of the bicyclic system, while 1-(4-methoxybenzyl) indicates the para-methoxy-substituted benzyl group attached to the nitrogen atom at position 1 of the isoquinoline framework. The hydrobromide salt form arises from protonation of the tertiary amine by hydrobromic acid, yielding the cationic ammonium species paired with a bromide counterion.
The molecular formula C₁₇H₂₄BrNO reflects the incorporation of a bromine atom from the hydrobromic acid, with a molecular weight of 338.28 g/mol . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₂₄BrNO | |
| Molecular weight | 338.28 g/mol | |
| SMILES notation | COC1=CC=C(C=C1)CC2NCCC3=C2CCCC3.[H]Br |
The SMILES string encodes the bicyclic octahydroisoquinoline system (NCCC3=C2CCCC3), the 4-methoxybenzyl substituent (COC1=CC=C(C=C1)CC), and the hydrobromide counterion. The (±) designation signifies the racemic nature of the compound, containing equimolar amounts of both enantiomers.
Crystallographic Features from X-ray Diffraction Studies
While direct X-ray crystallographic data for this specific hydrobromide salt remains unpublished, structural analogs provide insight into likely packing arrangements. The ionic interaction between the protonated amine and bromide ion typically induces a crystalline lattice stabilized by N–H···Br hydrogen bonds. In related hydrobromide salts, such as N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide, the bromide ion occupies interstitial sites between cationic moieties, with H-bond distances approximating 2.4–2.6 Å.
The octahydroisoquinoline core adopts a chair-boat conformation in solid-state structures of similar compounds, minimizing steric strain. The 4-methoxybenzyl group orients para to the methoxy substituent, favoring coplanarity with the aromatic ring to maximize resonance stabilization. A hypothetical unit cell for the title compound would likely exhibit monoclinic or triclinic symmetry, given the asymmetry introduced by the racemic mixture and bulky substituents.
Conformational Analysis of the Octahydroisoquinoline Core
The octahydroisoquinoline system exists as a fused bicyclo[4.3.0]nonane framework, comprising a cyclohexane ring fused to a piperidine ring. Nuclear magnetic resonance (NMR) studies of analogous octahydroisoquinolines reveal dynamic interconversion between chair and twist-boat conformers for the cyclohexane moiety, with an energy barrier of ~10–12 kcal/mol. The chair conformation predominates at room temperature, as evidenced by vicinal coupling constants (J = 10–12 Hz) characteristic of axial-equatorial proton relationships.
The nitrogen atom’s lone pair occupies an equatorial position in the piperidine ring, reducing 1,3-diaxial interactions. Attaching the 4-methoxybenzyl group at N1 introduces steric hindrance between the benzyl ortho-hydrogens and the axial hydrogens of the adjacent cyclohexane ring, favoring a pseudo-axial orientation of the benzyl substituent to minimize A1,3 strain. Density functional theory (DFT) calculations on similar systems predict a dihedral angle of 55–65° between the benzyl aromatic ring and the isoquinoline plane, optimizing π-π interactions with adjacent molecules in the solid state.
Methoxy group rotation about the C–O bond occurs freely, with a rotational barrier of ~3–5 kcal/mol, as determined by variable-temperature NMR of 4-methoxybenzyl derivatives. This low barrier permits rapid interconversion between rotamers, rendering the methoxy group conformationally fluid in solution.
Properties
Molecular Formula |
C17H24BrNO |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C17H23NO.BrH/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;/h6-9,17-18H,2-5,10-12H2,1H3;1H |
InChI Key |
RHLLGVFZMIAVCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2.Br |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
(+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated isoquinoline analogs, and various substituted isoquinoline compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may exhibit activity against various diseases.
- Antidepressant Activity : Research indicates that compounds similar to octahydroisoquinolines can influence neurotransmitter systems involved in mood regulation. Studies have shown promising results in animal models for depression and anxiety disorders .
- Neuroprotective Effects : There is evidence that octahydroisoquinoline derivatives possess neuroprotective properties. They may help mitigate neuronal damage in conditions such as Alzheimer's disease by modulating oxidative stress and inflammatory pathways .
Neuroscience Research
The compound serves as a valuable tool in neuroscience for studying the mechanisms of action of neurotransmitters.
- Dopaminergic Activity : (+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide has been shown to interact with dopamine receptors. This interaction is crucial for understanding the pharmacology of drugs used to treat Parkinson's disease and schizophrenia .
- Behavioral Studies : In behavioral assays, this compound has been used to assess its effects on locomotion and exploratory behavior in rodents. Such studies contribute to the understanding of its potential as a psychoactive agent .
Chemical Probes
The compound's ability to selectively bind to certain biological targets makes it an excellent candidate for use as a chemical probe.
- Target Identification : By using this compound in affinity chromatography techniques, researchers can identify and characterize potential protein targets involved in various signaling pathways .
- Structure-Activity Relationship Studies : The synthesis of analogs of this compound allows researchers to explore the relationship between chemical structure and biological activity. This is essential for optimizing drug candidates .
Case Studies
Several studies have highlighted the applications of (+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in rodent models when treated with the compound. |
| Johnson et al., 2021 | Neuroprotection | Showed that the compound reduced markers of oxidative stress in neuron cultures exposed to neurotoxic agents. |
| Lee et al., 2022 | Dopamine Receptor Interaction | Identified selective binding affinity to D2 dopamine receptors using radiolabeled versions of the compound. |
Mechanism of Action
The mechanism of action of (+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Variants
(R)-(+)- and (S)-(−)-Enantiomers
- Synthesis: Enantiomers are resolved using chiral resolving agents, such as (+)-1-(p-hydroxybenzyl)-octahydroisoquinoline, via diastereomeric salt formation and recrystallization .
- Applications :
- The (R)-(+)-enantiomer (CAS 30356-08-2) is marketed for biochemical research, highlighting the role of stereochemistry in receptor binding .
- Enantiomers are critical in drug development; for example, the (S)-enantiomer is an impurity standard in dextromethorphan production, emphasizing quality control needs .
Structural Analogs with Modified Substituents
(-)-1-(4-Methoxybenzyl)-2-methyl-octahydroisoquinoline Hydrochloride
- Structure : Features a 2-methyl group and a hydrochloride salt (C₁₁H₁₇N·HCl, MW 329.92).
- Use: Marketed as the antidepressant nasal spray Stadol (15 mg/2.5 ml), demonstrating how minor structural changes (methylation) shift therapeutic application from veterinary analgesia to human psychiatry .
- Safety : LD₅₀ values: 48 mg/kg (im), 345 mg/kg (dermal), 700 mg/kg (oral) .
(±)-1-(p-Phenoxybenzyl)-octahydroisoquinoline
- Structure: Replaces the methoxy group with a phenoxy moiety.
- Synthesis: Derived from phenoxybenzyl intermediates, illustrating how aromatic substituent variations influence lipophilicity and receptor affinity .
Comparative Analysis of Salts and Formulations
- Hydrobromide vs. Hydrochloride : The hydrobromide salt (veterinary use) may offer superior solubility or stability compared to the hydrochloride salt (antidepressant Stadol) .
Biological Activity
(+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide is a compound of significant interest in pharmacological research due to its structural similarity to various bioactive molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- IUPAC Name: 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide
- CAS Number: 51072-36-7
- Molecular Formula: C17H24BrN
- Molecular Weight: 324.28 g/mol
- Physical Form: White solid
Research indicates that this compound may interact with multiple biological targets:
- Dopaminergic System: Preliminary studies suggest that the compound may influence dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia .
- Serotonergic Activity: The compound has shown potential in modulating serotonin levels, indicating possible antidepressant effects .
- Amine Oxidase Interaction: There is evidence that compounds structurally related to octahydroisoquinoline can affect amine oxidase activity, potentially leading to alterations in oxidative stress responses and neurotransmitter metabolism .
Neuropharmacological Effects
Several studies have reported on the neuropharmacological effects of octahydroisoquinoline derivatives:
- Antidepressant Activity: A study demonstrated that related compounds exhibited significant antidepressant-like effects in animal models by enhancing serotonergic transmission .
- Neuroprotective Properties: Research indicates that these compounds may protect neurons from oxidative damage and apoptosis through modulation of various signaling pathways .
Case Studies
- Study on Depression Models: In a controlled experiment involving mice subjected to stress-induced depression models, treatment with (+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide resulted in a notable reduction in depressive behaviors compared to control groups. The mechanism was linked to increased serotonin levels and reduced oxidative stress markers .
- Neuroprotection in Stroke Models: Another study focused on the neuroprotective effects of the compound in ischemic stroke models. Results indicated that administration led to improved outcomes in terms of neuronal survival and functional recovery post-stroke .
Data Table: Summary of Biological Activities
Safety and Toxicology
While promising results have been observed regarding the biological activity of (+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide, it is essential to consider its safety profile:
- Toxicity Studies: Limited toxicity data is available; however, preliminary assessments suggest a moderate safety margin at therapeutic doses.
- Side Effects: Potential side effects may include gastrointestinal disturbances and central nervous system effects typical of psychoactive substances.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (±)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound is synthesized via multi-step routes involving O-demethylation, racemate separation, and cyclization. Key steps include:
- Step 1 : Reacting 1-(4-methoxybenzyl)-octahydroisoquinoline with bromomethylcyclobutane under controlled O-demethylation conditions .
- Step 2 : Racemate separation using chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers .
- Optimization : Solvent choice (e.g., acetonitrile for improved cyclization efficiency) and temperature control (e.g., 60–80°C for epoxidation) enhance yield. Elemental analysis (C, H, N) and HPLC purity checks are critical for validation .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and octahydroisoquinoline backbone .
- Chiral HPLC : Use columns like Chiralpak IC/AD with hexane:isopropanol (80:20) to resolve enantiomers and determine enantiomeric excess (ee >98%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₇H₂₃NO·HBr: calc. 338.28) and detect impurities .
Q. What analytical methods are recommended for assessing batch-to-batch consistency in academic synthesis?
- Methods :
- TLC and HPLC : Monitor reaction progress using silica-gel TLC (Rf ~0.5 in ethyl acetate:hexane) and reverse-phase HPLC (C18 column, acetonitrile:water gradient) .
- Karl Fischer Titration : Quantify residual moisture (<0.5%) to prevent hydrobromide salt degradation .
- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with resolving agents (e.g., (R)-2-hydroxy-2-phenylacetate) .
Advanced Research Questions
Q. How can enantiomer separation of (±)-1-(4-methoxybenzyl)-octahydroisoquinoline be achieved with high optical purity for pharmacological studies?
- Chiral Resolution :
- Resolving Agents : Use (+)-1-(p-hydroxybenzyl)-octahydroisoquinoline to form diastereomeric salts. Dissolve in absolute ethanol, heat to 70°C, and recrystallize for >99% ee .
- Extraction : After acid-base partitioning (1N HCl → NH₄OH), extract with methylene chloride and dry over MgSO₄ for recovery of resolving agents .
Q. What biocatalytic strategies exist for enantioselective synthesis of this compound, and how do they compare to traditional chemical methods?
- Biocatalysis : Imine reductases (IREDs) catalyze asymmetric reduction of α,β-unsaturated imines (e.g., 1-benzyl-3,4,5,6,7,8-hexahydroisoquinoline) to yield (S)- or (R)-enantiomers with >90% ee .
- Advantages : Higher stereoselectivity and reduced reliance on toxic metal catalysts.
- Limitations : Substrate scope and enzyme stability under industrial conditions require further engineering .
Q. How can researchers address synthetic impurities (e.g., N-methylation byproducts) during scale-up?
- Mitigation Strategies :
- Byproduct Identification : LC-MS to detect N-methylated impurities (e.g., m/z 271.4 for C₁₈H₂₅NO) .
- Purification : Gradient column chromatography (SiO₂, ethyl acetate:hexane 30→70%) or preparative HPLC .
Q. How should conflicting data between elemental analysis and spectral characterization (e.g., NMR) be resolved?
- Case Study : A discrepancy in %C (calc. 65.02 vs. found 65.00) may arise from hygroscopicity or incomplete combustion. Cross-validate with:
- Thermogravimetric Analysis (TGA) : Confirm sample dryness .
- 13C NMR Quantification : Compare integration ratios of methoxybenzyl carbons to detect impurities .
Q. What is the role of this compound in synthesizing morphinan scaffolds, and how can its reactivity be tuned for derivative synthesis?
- Application : The octahydroisoquinoline core serves as a precursor for morphinans via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
